

Ethyl 3-aminopicolinate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-aminopicolinate*

Cat. No.: *B028016*

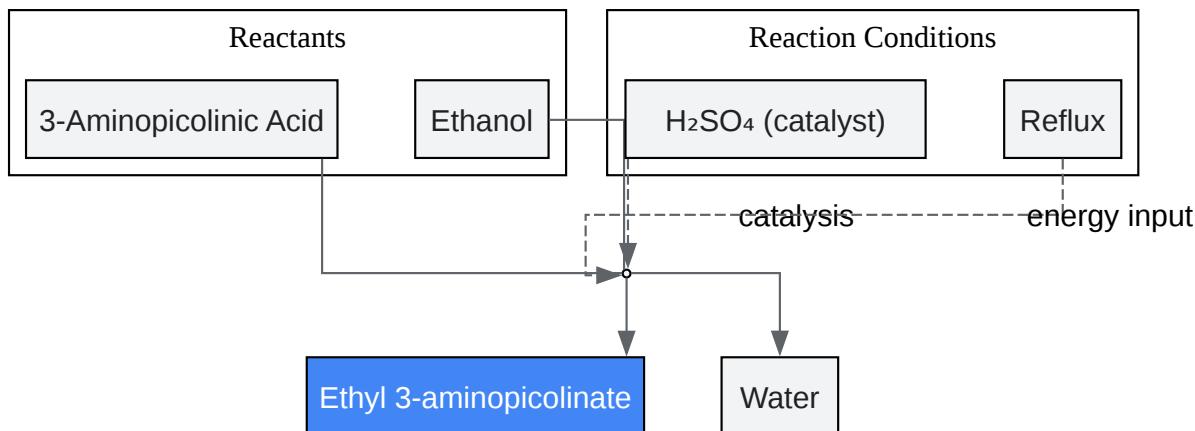
[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Ethyl 3-aminopicolinate**, a picolinic acid derivative of interest to researchers, scientists, and drug development professionals. The document details its molecular structure, physicochemical properties, a proposed experimental protocol for its synthesis and characterization, and explores its potential biological significance based on the activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

Ethyl 3-aminopicolinate is a heterocyclic compound featuring a pyridine ring substituted with an amino group and an ethyl ester. Its chemical structure and key properties are summarized below.


Table 1: Physicochemical Properties of **Ethyl 3-aminopicolinate**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	
CAS Number	27507-15-9	[1]
Physical Form	Solid	
Melting Point	131-133 °C	
Boiling Point	326.2 °C at 760 mmHg	
IUPAC Name	ethyl 3-aminopyridine-2-carboxylate	

Synthesis and Characterization: An Experimental Protocol

While a specific, detailed protocol for the synthesis of **Ethyl 3-aminopicolinate** is not readily available in published literature, a standard and effective method would be the Fischer-Speier esterification of 3-aminopicolinic acid with ethanol, using a strong acid as a catalyst.[\[2\]](#)[\[3\]](#) This reaction is a well-established method for the preparation of esters from carboxylic acids and alcohols.[\[4\]](#)

Proposed Synthesis of Ethyl 3-aminopicolinate via Fischer Esterification

[Click to download full resolution via product page](#)

Figure 1. Proposed synthetic workflow for **Ethyl 3-aminopicolinate**.

Materials:

- 3-Aminopicolinic acid
- Anhydrous ethanol
- Concentrated sulfuric acid (H₂SO₄)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

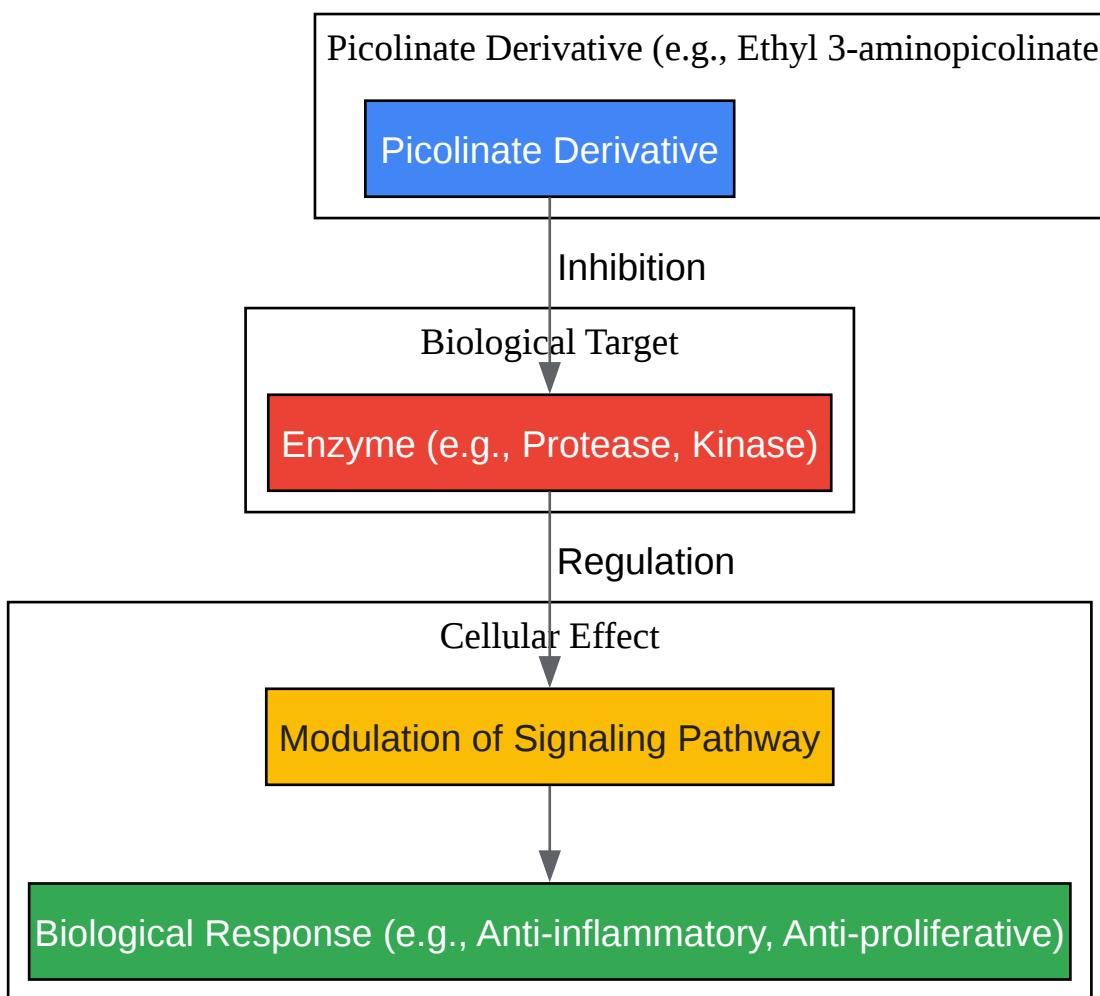
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopicolinic acid in an excess of anhydrous ethanol.

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
- Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude **Ethyl 3-aminopicolinate** can be further purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized **Ethyl 3-aminopicolinate** can be confirmed using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the molecular structure. The ^1H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the amine protons, and the ethyl group's quartet and triplet. The ^{13}C NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the amine, C=O stretching of the ester, and C-N and C-O stretching vibrations.
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information.


Potential Biological Significance and Therapeutic Applications

While there is a significant lack of specific biological data for **Ethyl 3-aminopicolinate** itself, the picolinic acid scaffold is a "privileged" structure in drug discovery.^[5] Pyridine-containing compounds are integral to a substantial number of FDA-approved drugs.^[5] Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors, and for their potential in treating neurodegenerative diseases, cancer, and inflammatory conditions.^{[5][6][7]}

The picolinamide scaffold, a closely related structure, has been extensively explored for developing potent and selective enzyme inhibitors.^[8] For instance, derivatives have been identified as inhibitors of 11 β -Hydroxysteroid Dehydrogenase Type 1 (11 β -HSD1), an enzyme implicated in metabolic disorders like type 2 diabetes.^[8] Furthermore, other picolinic acid derivatives have shown potential as anticonvulsants.^[9]

Given the broad biological activities of related compounds, it is plausible that **Ethyl 3-aminopicolinate** could interact with various biological targets. A computational study on a structurally similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, suggested its potential as a thrombin inhibitor, highlighting the possibility of **Ethyl 3-aminopicolinate** also targeting proteases or other enzymes.

Conceptual Pathway of Picolinate Derivatives as Enzyme Inhibitors

[Click to download full resolution via product page](#)

Figure 2. Conceptual diagram of a picolinate derivative as an enzyme inhibitor.

This guide serves as a foundational resource for researchers interested in **Ethyl 3-aminopicolinate**. Further experimental studies are warranted to fully elucidate its synthetic protocols and to explore its potential biological activities and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 3-aminopicolinate: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028016#ethyl-3-aminopicolinate-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com